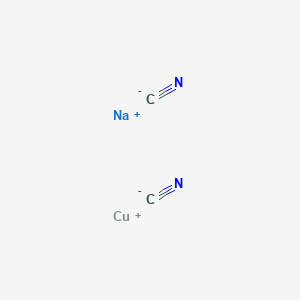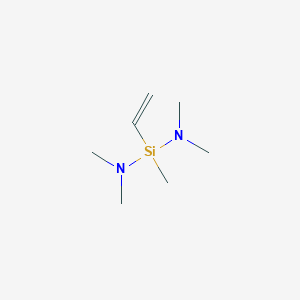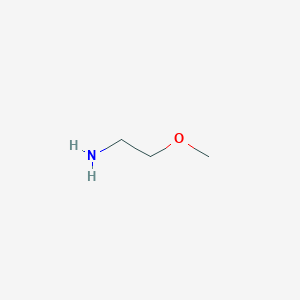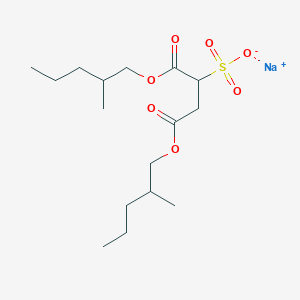![molecular formula C28H16 B085667 Dibenzo[a,f]perylene CAS No. 191-29-7](/img/structure/B85667.png)
Dibenzo[a,f]perylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[a,f]perylene (DBP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique chemical properties. DBP has a planar structure with 22 carbon atoms and 10 hydrogen atoms arranged in a fused ring system. It is a highly fluorescent molecule that emits red light when excited with blue light. DBP has been used in a variety of applications, including organic electronics, photovoltaics, and biological imaging.
Wirkmechanismus
The mechanism of action of Dibenzo[a,f]perylene is not fully understood, but it is believed to interact with DNA and other biomolecules through π-π stacking interactions. Dibenzo[a,f]perylene has been shown to induce DNA damage and mutagenesis in vitro, suggesting a potential role in carcinogenesis. However, the exact mechanisms of Dibenzo[a,f]perylene toxicity are still under investigation.
Biochemische Und Physiologische Effekte
Dibenzo[a,f]perylene has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Dibenzo[a,f]perylene can induce oxidative stress, DNA damage, and apoptosis in various cell types. In vivo studies have shown that Dibenzo[a,f]perylene exposure can lead to developmental abnormalities, immunotoxicity, and carcinogenesis in animal models. However, the exact mechanisms of Dibenzo[a,f]perylene toxicity and its potential health effects in humans are still unclear.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenzo[a,f]perylene has several advantages for use in lab experiments, including its high fluorescence quantum yield, stability, and ease of synthesis. However, Dibenzo[a,f]perylene is also highly toxic and can be difficult to handle safely. It is important to take appropriate precautions when working with Dibenzo[a,f]perylene, including using protective clothing and handling it in a well-ventilated area.
Zukünftige Richtungen
There are several future directions for research on Dibenzo[a,f]perylene, including:
1. Developing new synthesis methods for Dibenzo[a,f]perylene that are more efficient and environmentally friendly.
2. Investigating the mechanisms of Dibenzo[a,f]perylene toxicity and its potential health effects in humans.
3. Developing new applications for Dibenzo[a,f]perylene in biological imaging and other fields.
4. Studying the properties of other PAHs and their potential environmental and health effects.
5. Developing new methods for detecting Dibenzo[a,f]perylene and other PAHs in the environment and in biological samples.
Conclusion:
Dibenzo[a,f]perylene is a unique and versatile molecule that has been widely used in scientific research. Its unique chemical and physical properties make it a valuable tool for studying a variety of biological and environmental processes. However, its potential toxicity and health effects highlight the need for continued research in this area. By exploring the mechanisms of Dibenzo[a,f]perylene toxicity and developing new applications for this molecule, we can gain a better understanding of its potential benefits and risks.
Synthesemethoden
Dibenzo[a,f]perylene can be synthesized by several methods, including thermal cyclization of acenaphthenequinone and dehydrogenation of tetrahydrodibenzoperylene. The most commonly used method for synthesizing Dibenzo[a,f]perylene is the Suzuki coupling reaction, which involves the reaction of a dibrominated precursor with a boronic acid derivative in the presence of a palladium catalyst. This method has been shown to be efficient and scalable, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
Dibenzo[a,f]perylene has been widely used in scientific research due to its unique chemical and physical properties. It has been used as a fluorescent probe for biological imaging, as a sensitizer in photovoltaic devices, and as a dopant in organic electronics. Dibenzo[a,f]perylene has also been used as a model compound for studying the properties of PAHs, which are important environmental pollutants.
Eigenschaften
CAS-Nummer |
191-29-7 |
|---|---|
Produktname |
Dibenzo[a,f]perylene |
Molekularformel |
C28H16 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
heptacyclo[15.9.1.118,22.02,7.09,27.011,16.026,28]octacosa-1,3,5,7,9,11,13,15,17(27),18,20,22(28),23,25-tetradecaene |
InChI |
InChI=1S/C28H16/c1-3-11-21-18(7-1)15-20-16-19-8-2-4-12-22(19)28-24-14-6-10-17-9-5-13-23(25(17)24)27(21)26(20)28/h1-16H |
InChI-Schlüssel |
LUNAYPYLUWMUNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC7=C6C5=CC=C7 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=C4C=CC=CC4=C5C3=C2C6=CC=CC7=C6C5=CC=C7 |
Andere CAS-Nummern |
65256-40-8 |
Synonyme |
Dibenzo[a,f]perylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















